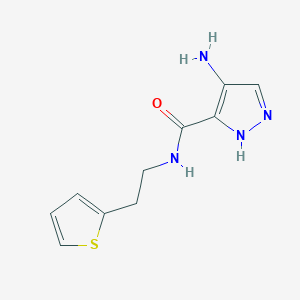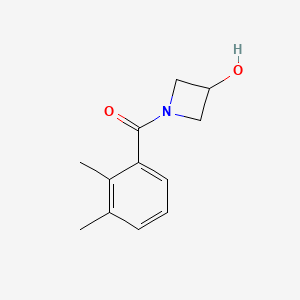
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid (MTTCP) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTCP is a pyrrolidine derivative that has a thiazole ring attached to it. The compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
作用机制
The exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is not yet fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the major advantages of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is its unique chemical structure, which makes it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry. However, the synthesis of this compound is a multistep process, which can be time-consuming and expensive. Additionally, the exact mechanism of action of this compound is not yet fully understood, which limits its potential applications in the field of scientific research.
未来方向
There are several potential future directions for the research on 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid. One possible direction is the development of novel synthetic methods for the production of this compound. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. While the exact mechanism of action of this compound is not yet fully understood, the compound's unique chemical properties make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
合成方法
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with thionyl chloride, which results in the formation of 3-methylpyrrolidine-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with thiazole-4-carboxylic acid, which results in the formation of this compound.
科学研究应用
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-10(9(14)15)2-3-12(5-10)8(13)7-4-16-6-11-7/h4,6H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZMQUFXKOGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)


![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-methyl-1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569320.png)
